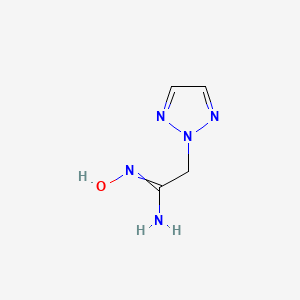

N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide

Description

Properties

Molecular Formula |

C4H7N5O |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

N'-hydroxy-2-(triazol-2-yl)ethanimidamide |

InChI |

InChI=1S/C4H7N5O/c5-4(8-10)3-9-6-1-2-7-9/h1-2,10H,3H2,(H2,5,8) |

InChI Key |

DNHYZYMYRRUNDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(N=C1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Amidoxime Formation via Nitrile Hydroxylation

A foundational approach involves converting nitriles to amidoximes using hydroxylamine hydrochloride. For N-hydroxy-2-(2H-1,2,3-triazol-2-yl)ethanimidamide, the precursor 2-(2H-1,2,3-triazol-2-yl)acetonitrile reacts with hydroxylamine under basic conditions.

Procedure :

-

Dissolve 2-(2H-1,2,3-triazol-2-yl)acetonitrile (1.0 equiv) in methanol.

-

Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv).

-

Isolate the product via vacuum filtration and recrystallize from ethyl acetate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 71–77% |

| Purity | >95% (HPLC) |

| Characterization | : δ 5.62 (s, NH), 7.45–8.12 (m, triazole-H) |

Multi-Step Synthesis from Arylhydrazononitriles

Diazonium Salt Coupling and Cyclization

This method leverages arylhydrazononitriles as intermediates. For example, 2-arylhydrazononitriles are coupled with hydroxylamine to form amidoximes, followed by cyclization to the triazole core.

Procedure :

-

Diazotization : React 2-azidophenylhydrazine with sodium nitrite/HCl at 0°C to form the diazonium salt.

-

Coupling : Add the diazonium salt to 2-(propionitrile)triazole in ethanol/sodium acetate.

-

Cyclization : Treat the intermediate with hydroxylamine hydrochloride in DMF at 80°C for 8 hours.

Key Data :

Halogenation and Substitution Strategies

Chlorination of Pyrimidine Precursors

Patents describe halogenation of pyrimidine derivatives to introduce reactive sites. For instance, 5-aminopyrimidin-4,6-diol is treated with POCl to form dichloro intermediates, which are subsequently functionalized with triazole groups.

Procedure :

-

React 5-amino-2-(propylthio)pyrimidin-4,6-diol with phosphorus oxychloride (POCl) at 100°C.

-

Substitute the chloride with 2H-1,2,3-triazole using NaH in THF.

Key Data :

Transition Metal-Catalyzed Reactions

Nickel-Mediated Coupling

Nickel catalysts enable C–N bond formation between triazole amines and ethanimidamide precursors. A notable example uses Ni(PPh)Cl to facilitate coupling of 2H-1,2,3-triazole with N-hydroxyacetamidine.

Procedure :

-

Mix 2H-1,2,3-triazole (1.0 equiv), N-hydroxyacetamidine (1.1 equiv), and Ni(PPh)Cl (5 mol%) in DMF.

Key Data :

Microwave-Assisted Synthesis

Rapid Cyclization Under Microwave Conditions

Microwave irradiation accelerates cyclization steps, reducing reaction times. A protocol from adapts this for triazole-ethanimidamide hybrids.

Procedure :

-

Combine 2-(2H-1,2,3-triazol-2-yl)acetonitrile (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and KCO (2.0 equiv) in ethanol.

Key Data :

Comparative Analysis of Methods

Challenges and Optimization Opportunities

-

Regioselectivity : Ensuring 1,2,3-triazol-2-yl isomer dominance requires careful control of reaction conditions (e.g., pH, temperature).

-

Purification : Recrystallization from ethanol/dioxane (1:4 v/v) improves purity but may reduce yields.

-

Stability : N-hydroxyimidamides are hygroscopic; storage under anhydrous conditions is critical .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the triazole ring into other heterocyclic structures.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced triazoles, and various substituted triazoles. These products have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide has a wide range of scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The triazole ring’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Key Comparators :

N-(1,3,4-thiadiazol-2-yl)acetamidine (CAS 132380-82-6): Replaces the triazole with a 1,3,4-thiadiazole ring. Used in agrochemicals but associated with higher toxicity risks (GHS hazard warnings) .

(1Z)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide (CAS 438631-29-9):

- Features a 1,2,4-triazole isomer, altering electronic distribution and steric interactions.

- Similar molecular weight (141.13 g/mol) but lower commercial availability .

2,2,2-Trichloro-N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]ethanimidamide (CAS 95502-09-3):

- Contains a trichloromethyl group and tert-butyl-substituted thiadiazole.

- Higher molecular weight (285.62 g/mol) and lipophilicity, suited for hydrophobic applications .

(1E)-N-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimide: Substitutes the triazole with a methylpiperidine group, introducing basicity and conformational rigidity. Potential applications in CNS-targeting pharmaceuticals due to the piperidine motif .

Research and Commercial Viability

- The target compound’s regioselective 1,2,3-triazole synthesis via CuAAC offers scalability and modularity, contrasting with the Mitsunobu or nucleophilic routes used for thiadiazole analogs .

- Its pricing (€692/50 mg) reflects niche applications, whereas simpler analogs like (1Z)-N'-hydroxy-1,2,4-triazole derivatives are less commercialized .

Biological Activity

N-hydroxy-2-(2H-1,2,3-triazol-2-yl)ethanimidamide is a compound belonging to the triazole class, which is characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 141.13 g/mol. The presence of the triazole ring enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry.

The mechanism of action for this compound involves its interaction with enzymes and receptors. The triazole moiety can bind to active sites on enzymes, inhibiting their activity. This inhibition disrupts essential biological processes in pathogens or cancer cells, which may lead to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, similar triazole derivatives have been shown to inhibit the growth of various bacteria and fungi. The specific activity of this compound against different microbial strains is an area of ongoing investigation.

Anticancer Activity

Triazole derivatives have been explored for their anticancer potential. Studies suggest that this compound may induce apoptosis in cancer cells through various pathways. The compound's ability to inhibit specific enzymes involved in cancer progression highlights its potential as an anticancer agent.

Antiviral Activity

The antiviral properties of triazole compounds have also been documented. They may interfere with viral replication by targeting viral enzymes. This compound's specific antiviral efficacy is still under research but shows promise based on structural similarities with other effective antiviral agents.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Key Features |

|---|---|---|

| Fluconazole | Antifungal | Broad-spectrum antifungal agent; inhibits ergosterol synthesis. |

| Voriconazole | Antifungal | Enhanced activity against resistant strains; similar triazole structure. |

| Trazodone | Antidepressant | Contains triazole moiety; primarily used for depression but shows some antimicrobial activity. |

The unique substituents in this compound may enhance its binding affinity and specificity compared to these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

- Antifungal Screening : A study screened various 1,2,3-triazole derivatives for antifungal activity against phytopathogenic fungi. Compounds with similar structures demonstrated significant inhibition of fungal growth with low EC50 values (effective concentration for 50% inhibition), suggesting strong antifungal potential .

- Anticancer Potential : Research has indicated that triazole-containing compounds can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and reactive oxygen species (ROS) generation .

- Antiviral Properties : Investigations into the antiviral activities of triazoles have shown that they can inhibit viral replication effectively by targeting viral polymerases .

Q & A

Q. What are the most efficient synthetic routes for introducing the 1,2,3-triazole moiety in N-hydroxy-2-(2H-1,2,3-triazol-2-yl)ethanimidamide?

Methodological Answer: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for regioselective triazole formation. Terminal alkynes react with azides under mild conditions (e.g., acetonitrile solvent, room temperature, 1–3 hours) with >95% conversion efficiency. For solid-phase synthesis, polar supports and Cu(I) catalysts like CuBr are recommended to ensure compatibility with peptide backbones .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

Methodological Answer:

- IR spectroscopy : Identify functional groups (e.g., N–H stretching at ~3200 cm⁻¹ for the hydroxyimidamide group).

- NMR spectroscopy : Use ¹H NMR to resolve proton environments (e.g., triazole protons at δ 7.5–8.0 ppm) and ¹³C NMR for carbon assignments (e.g., triazole carbons at ~125–145 ppm).

- Elemental analysis : Validate purity by comparing experimental and calculated C/H/N/O percentages (e.g., deviations <0.3% indicate high purity) .

Q. What crystallographic strategies are recommended for resolving its crystal structure?

Methodological Answer: Use SHELXL for refinement, particularly for handling high-resolution or twinned data. Key steps:

Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be analyzed?

Methodological Answer:

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation.

- Dynamic processes : Use variable-temperature NMR to detect tautomerism (e.g., hydroxyimidamide ↔ nitroxide).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks .

Advanced Research Questions

Q. How can computational methods reconcile contradictions between predicted and experimental electronic properties?

Methodological Answer:

- DFT benchmarking : Compare B3LYP, M06-2X, and ωB97X-D functionals with 6-311++G(d,p) basis sets.

- Validation : Cross-check computed UV-Vis spectra (TD-DFT) with experimental data. Adjust solvent models (e.g., PCM for aqueous environments) to improve accuracy .

Q. What strategies are effective for refining X-ray diffraction data with twinned crystals?

Methodological Answer:

Q. How can molecular docking predict biological interactions of this compound?

Methodological Answer:

Q. What mechanistic insights can DFT provide for its reactivity in biological systems?

Methodological Answer:

- Reaction coordinate mapping : Calculate transition states for hydroxyl radical scavenging (e.g., ΔG‡ for H-atom transfer).

- Solvent effects : Include implicit solvation (e.g., SMD model) to simulate aqueous environments.

- Validation : Compare computed bond dissociation energies (BDEs) with experimental ESR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.